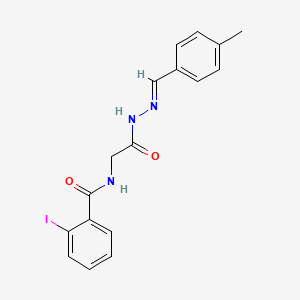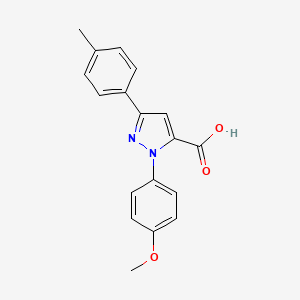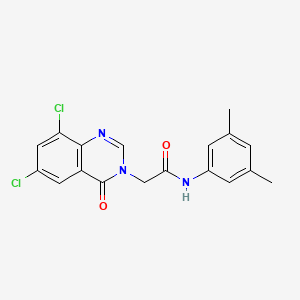![molecular formula C18H19N3O4S B12018144 2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617694-39-0](/img/structure/B12018144.png)
2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Etoxi-4-propoxi-bencilideno)-6-metil-2H-tiazolo[3,2-b][1,2,4]triazina-3,7-diona es un compuesto heterocíclico que pertenece a la clase de las tiazolotriazinas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-Etoxi-4-propoxi-bencilideno)-6-metil-2H-tiazolo[3,2-b][1,2,4]triazina-3,7-diona generalmente implica la condensación de benzaldehídos sustituidos con derivados de tiazolotriazina. La reacción se lleva a cabo generalmente en presencia de una base como hidróxido de sodio o carbonato de potasio, y un solvente orgánico como etanol o metanol. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-Etoxi-4-propoxi-bencilideno)-6-metil-2H-tiazolo[3,2-b][1,2,4]triazina-3,7-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas o tioles en presencia de una base como trietilamina.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
2-(3-Etoxi-4-propoxi-bencilideno)-6-metil-2H-tiazolo[3,2-b][1,2,4]triazina-3,7-diona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(3-Etoxi-4-propoxi-bencilideno)-6-metil-2H-tiazolo[3,2-b][1,2,4]triazina-3,7-diona implica su interacción con dianas moleculares específicas. Por ejemplo, como un inhibidor de la acetilcolinesterasa, se une al sitio activo de la enzima, previniendo la descomposición de la acetilcolina y mejorando así la transmisión colinérgica. Este mecanismo es particularmente relevante en el contexto del tratamiento de enfermedades neurodegenerativas como el Alzheimer .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(3-Etoxi-4-propoxi-bencilideno)-6-fenil-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona
- 6-Metil-2-(4-propoxi-bencilideno)-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona
Unicidad
La unicidad de 2-(3-Etoxi-4-propoxi-bencilideno)-6-metil-2H-tiazolo[3,2-b][1,2,4]triazina-3,7-diona radica en su patrón de sustitución específico, que le confiere propiedades electrónicas y estéricas distintas. Estas propiedades influyen en su reactividad e interacción con dianas biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
617694-39-0 |
|---|---|
Fórmula molecular |
C18H19N3O4S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C18H19N3O4S/c1-4-8-25-13-7-6-12(9-14(13)24-5-2)10-15-17(23)21-18(26-15)19-16(22)11(3)20-21/h6-7,9-10H,4-5,8H2,1-3H3/b15-10- |
Clave InChI |
BDZVPITYSSWANF-GDNBJRDFSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2)OCC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12018072.png)
![N-(2-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018076.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018080.png)

![(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018092.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12018102.png)
![11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12018110.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12018130.png)

![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)

